molecular formula C13H19Cl2NO B2671857 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride CAS No. 1864073-04-0

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride

Cat. No.: B2671857
CAS No.: 1864073-04-0
M. Wt: 276.2
InChI Key: RYITVADRZFSOBO-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride is a chemical compound with the molecular formula C13H18ClNO·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by a piperidine ring substituted with a chloromethyl group and a methoxy group on the phenyl ring.

Scientific Research Applications

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methoxypiperidine with chloromethyl benzene in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an appropriate solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the piperidine ring .

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Chloromethyl)phenyl]piperidine hydrochloride
  • 4-(Chloromethyl)pyridine hydrochloride
  • 4-(Chloromethyl)benzenemethanol

Uniqueness

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride is unique due to the presence of both a chloromethyl and a methoxy group on the phenyl ring, which can influence its reactivity and binding properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-[4-(chloromethyl)phenyl]-4-methoxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-16-13-6-8-15(9-7-13)12-4-2-11(10-14)3-5-12;/h2-5,13H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYITVADRZFSOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864073-04-0
Record name 1-[4-(chloromethyl)phenyl]-4-methoxypiperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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